4-Ethyl-2-(1H-pyrazol-3-yl)phenol
Overview
Description
4-Ethyl-2-(1H-pyrazol-3-yl)phenol is an organic compound that belongs to the class of phenols and pyrazoles. It is characterized by the presence of an ethyl group at the fourth position and a pyrazolyl group at the second position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of 4-ethylphenol with 3-pyrazolecarboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
4-Ethyl-2-(1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenolic group can participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)phenol
- 4-Methyl-2-(1H-pyrazol-3-yl)phenol
- 4-Ethyl-2-(1H-pyrazol-5-yl)phenol
Uniqueness
4-Ethyl-2-(1H-pyrazol-3-yl)phenol is unique due to the specific positioning of the ethyl and pyrazolyl groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs .
Properties
IUPAC Name |
4-ethyl-2-(1H-pyrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-8-3-4-11(14)9(7-8)10-5-6-12-13-10/h3-7,14H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMRUQWCXUZYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650185 | |
Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288401-59-2 | |
Record name | 4-Ethyl-2-(1H-pyrazol-3-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=288401-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,2-Dihydro-3H-pyrazol-3-ylidene)-4-ethylcyclohexa-2,4-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00650185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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